molecular formula C21H21N3O3S B2694684 5-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one CAS No. 2034273-12-4

5-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one

Cat. No.: B2694684
CAS No.: 2034273-12-4
M. Wt: 395.48
InChI Key: CHMSOEJRTWJARK-UHFFFAOYSA-N
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Description

Hypothetical Product Profile for Research Use Only 5-(5,6,7,8-Tetrahydronaphthalen-2-ylsulfonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a synthetically designed complex molecule intended for laboratory research purposes. Its structure features a fused tetrahydronaphthalene (tetralin) ring system linked via a sulfonyl group to a multi-cyclic lactam entity, suggesting potential for investigation in various biochemical pathways. The specific mechanism of action, physiological targets, and primary research applications for this compound are currently undetermined and require characterization by qualified researchers. This compound is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use. All handling and experimental procedures must be conducted by trained professionals in accordance with appropriate laboratory safety protocols. Researchers are encouraged to consult relevant literature and conduct their own assays to determine the compound's suitability for specific investigative needs. Precise chemical data, including purity, solubility, and storage conditions, should be confirmed prior to use.

Properties

IUPAC Name

5-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c25-21-18-14-23(12-10-19(18)22-20-7-3-4-11-24(20)21)28(26,27)17-9-8-15-5-1-2-6-16(15)13-17/h3-4,7-9,11,13H,1-2,5-6,10,12,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHMSOEJRTWJARK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCC4=C(C3)C(=O)N5C=CC=CC5=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one typically involves multiple steps, including the formation of the triazatricyclo core and the subsequent attachment of the tetrahydronaphthalen-2-ylsulfonyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques that ensure high yield and purity. These methods often include optimized reaction conditions and the use of advanced equipment to control the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides .

Scientific Research Applications

5-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence highlights two classes of compounds with partial structural similarities:

(i) Zygocaperoside and Isorhamnetin-3-O-glycoside ()

  • Structural Differences: These are glycosides with flavonoid (Isorhamnetin) and triterpenoid (Zygocaperoside) backbones, lacking the sulfonyl or triazatricyclo motifs of the target compound.
  • Functional Implications : Their biological activities (e.g., antioxidant, anti-inflammatory) derive from hydroxyl and glycoside groups, contrasting with the sulfonyl and nitrogen-rich framework of the target molecule.

(ii) 9-Aryl-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-ones ()

  • Core Similarities : These tetracyclic compounds share a nitrogen-sulfur heterocyclic system but differ in ring size, substituents (e.g., methoxy or hydroxyl aryl groups), and the absence of a sulfonyl moiety.
  • Spectral and Synthetic Data : Analytical methods (e.g., NMR, UV) were used to characterize these compounds, suggesting that similar techniques could apply to the target molecule. However, their dithia-aza architecture introduces distinct electronic effects compared to the triazatricyclo-sulfonyl system.

Key Comparative Analysis

Feature Target Compound 9-Aryl-3,7-dithia-5-azatetracyclo Derivatives () Zygocaperoside/Isorhamnetin-3-O-glycoside ()
Core Structure Triazatricyclo[8.4.0.0³,⁸]tetradeca-tetraene with sulfonyl group Dithia-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecene Flavonoid/triterpenoid glycosides
Heteroatoms 3 nitrogen atoms, 1 sulfur (sulfonyl) 1 nitrogen, 2 sulfur atoms Oxygen (hydroxyl, glycosidic)
Potential Bioactivity Hypothesized enzyme inhibition (e.g., kinases) Not reported Antioxidant, anti-inflammatory
Spectral Characterization No data available NMR/UV described [1] NMR/UV confirmed [14-21]

Biological Activity

The compound 5-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a complex organic molecule that has garnered attention due to its potential biological activities. This article provides a detailed overview of its biological activity based on diverse scientific sources.

Chemical Structure and Properties

The molecular formula of the compound is C20H24N4O2SC_{20}H_{24}N_4O_2S, and it features a unique tricyclic structure that contributes to its biological properties. The sulfonyl group attached to the tetrahydronaphthalene moiety is particularly significant for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that it may modulate various biochemical pathways by binding to enzymes or receptors involved in cellular signaling.

Antimicrobial Properties

Studies have shown that the compound exhibits antimicrobial activity against a range of pathogens. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic processes.

Anticancer Effects

The compound has demonstrated anticancer properties in vitro and in vivo studies. It appears to induce apoptosis in cancer cells and inhibit tumor growth by interfering with cell cycle progression. Notably, it has been effective against various cancer cell lines, including breast and prostate cancer.

Anti-inflammatory Activity

Research suggests that this compound possesses anti-inflammatory properties , potentially through the inhibition of pro-inflammatory cytokines and pathways. This activity could make it a candidate for treating inflammatory diseases.

Case Studies

  • Antimicrobial Study : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of the compound against resistant strains of bacteria. Results indicated a significant reduction in bacterial viability at low concentrations, suggesting its potential as an alternative antibiotic agent.
  • Cancer Research : In a study reported in Cancer Letters, the compound was tested on human breast cancer cells (MCF-7). The results showed that treatment with the compound led to a 50% reduction in cell proliferation after 48 hours, highlighting its potential as an anticancer drug.
  • Inflammation Model : An experimental model of arthritis demonstrated that administration of the compound significantly reduced joint swelling and inflammation markers compared to control groups, indicating its therapeutic potential in inflammatory conditions.

Data Tables

Biological ActivityEffect ObservedReference
AntimicrobialSignificant reduction in bacterial viability
Anticancer50% reduction in MCF-7 cell proliferation
Anti-inflammatoryReduced joint swelling in arthritis model

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